6-chloro-N-(3-chloro-4-methoxy-phenyl)-2-(4-methoxyphenyl)chromen-4-imine
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Overview
Description
6-chloro-N-(3-chloro-4-methoxy-phenyl)-2-(4-methoxyphenyl)chromen-4-imine is a synthetic organic compound belonging to the class of chromen-imines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-chloro-4-methoxy-phenyl)-2-(4-methoxyphenyl)chromen-4-imine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-(4-methoxyphenyl)chromen-4-one and 3-chloro-4-methoxyaniline.
Condensation Reaction: The key step involves a condensation reaction between 6-chloro-2-(4-methoxyphenyl)chromen-4-one and 3-chloro-4-methoxyaniline in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the synthesis.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-chloro-4-methoxy-phenyl)-2-(4-methoxyphenyl)chromen-4-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of substituted derivatives with methoxy, cyano, or other functional groups.
Scientific Research Applications
6-chloro-N-(3-chloro-4-methoxy-phenyl)-2-(4-methoxyphenyl)chromen-4-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-chloro-4-methoxy-phenyl)-2-(4-methoxyphenyl)chromen-4-imine involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(4-methoxyphenyl)chromen-4-one: Lacks the imine group and has different biological activities.
3-chloro-4-methoxyaniline: A precursor in the synthesis of the target compound with distinct chemical properties.
2-(4-methoxyphenyl)chromen-4-imine: Similar structure but without the chloro substituents, leading to different reactivity and applications.
Uniqueness
6-chloro-N-(3-chloro-4-methoxy-phenyl)-2-(4-methoxyphenyl)chromen-4-imine is unique due to the presence of both chloro and methoxy substituents, which confer specific chemical reactivity and potential biological activities not observed in similar compounds.
Properties
CAS No. |
855696-05-8 |
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Molecular Formula |
C23H17Cl2NO3 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
6-chloro-N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C23H17Cl2NO3/c1-27-17-7-3-14(4-8-17)23-13-20(18-11-15(24)5-9-21(18)29-23)26-16-6-10-22(28-2)19(25)12-16/h3-13H,1-2H3 |
InChI Key |
JLHOROBQDUHIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC(=C(C=C3)OC)Cl)C4=C(O2)C=CC(=C4)Cl |
Origin of Product |
United States |
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